molecular formula C12H15N3 B1598907 1-(4-Piperidinyl)-1H-benzimidazole CAS No. 83763-11-5

1-(4-Piperidinyl)-1H-benzimidazole

Cat. No. B1598907
CAS RN: 83763-11-5
M. Wt: 201.27 g/mol
InChI Key: QYCKVZZMAXDBHQ-UHFFFAOYSA-N
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Patent
US06248755B1

Procedure details

To a solution of 196 mg of 1-(1-benzyl-piperidin-4-yl)-1-H-benzoimidazole (from Step B) in 10 mL of CH3OH was added 200 mg 10% palladium on carbon and 200 mg ammonium formate. After the reaction was refluxed for 4 hours, the mixture was cooled down to room temperature, filtered through Celite and washed with CH3OH. The filtrate was concentrated under reduced pressure to give 160 mg of the title compound as oil. 1H NMR (400 MHz, CD3OD): δ2.13(m, 4H), 2.92(m, 2H), 3.27(m, 2H), 4.56(m, 1H), 7.28(m, 2H), 7.66(t, J=5.9 Hz, 2H), 8.25(s, 1H). ESI-MS 201 (M+H); HPLC A: 0.61 min.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[N:16]=[CH:15]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>CO.[Pd]>[NH:8]1[CH2:9][CH2:10][CH:11]([N:14]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[N:16]=[CH:15]2)[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
196 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C=NC2=C1C=CC=C2
Name
Quantity
200 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction was refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with CH3OH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N1C=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: CALCULATEDPERCENTYIELD 118.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.